molecular formula C20H25FN2O3S B2866849 (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone CAS No. 1797980-90-5

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone

Cat. No. B2866849
CAS RN: 1797980-90-5
M. Wt: 392.49
InChI Key: JCKONPIDLMHINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is a chemical compound that has recently gained attention in the field of scientific research. This compound is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. The inhibition of FAAH by this compound has been shown to have potential therapeutic applications in various diseases, including pain, inflammation, and anxiety.

Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its potential as an antimicrobial agent. Its structure, which includes a benzimidazole moiety, is known to be effective against various strains of microorganisms . This makes it a candidate for the development of new antibacterial agents that can act differently from traditional antibiotics, addressing the issue of drug-resistant bacterial infections.

Antiviral Properties

Indole derivatives, which are part of the compound’s structure, have shown significant antiviral activities. They have been reported to inhibit influenza A and Coxsackie B4 virus, indicating the potential of this compound in antiviral drug development .

properties

IUPAC Name

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O3S/c1-14(2)13-27(25,26)18-7-9-23(10-8-18)20(24)19-11-16(12-22-19)15-3-5-17(21)6-4-15/h3-6,11-12,14,18,22H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKONPIDLMHINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone

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